molecular formula C30H27NO5 B11123722 1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11123722
M. Wt: 481.5 g/mol
InChI Key: DMNHJTGVEJNYRR-SGEDCAFJSA-N
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Description

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxy, benzyl, and prop-2-en-1-yloxy groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Addition: The double bond in the prop-2-en-1-yloxy group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one include:

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the prop-2-en-1-yloxy group, which may affect its reactivity and biological activity.

    1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(methoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of the prop-2-en-1-yloxy group, which can influence its chemical properties and interactions.

The uniqueness of 1-benzyl-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

(4Z)-1-benzyl-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H27NO5/c1-3-14-35-24-11-7-10-21(17-24)27-26(28(32)22-12-13-25-23(16-22)15-19(2)36-25)29(33)30(34)31(27)18-20-8-5-4-6-9-20/h3-13,16-17,19,27,32H,1,14-15,18H2,2H3/b28-26-

InChI Key

DMNHJTGVEJNYRR-SGEDCAFJSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)OCC=C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)OCC=C)O

Origin of Product

United States

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